AGDV
Description
H-Ala-Gly-Asp-Val-OH is a tetrapeptide with the sequence Alanine-Glycine-Aspartic Acid-Valine. Its molecular formula is C₁₄H₂₄N₄O₇, and it has a molecular weight of 360.37 g/mol . This peptide is a fragment of fibrinogen, a critical glycoprotein involved in blood coagulation. Specifically, it contains the Gly-Asp-Val motif, which is essential for binding to the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa), a receptor mediating platelet adhesion and aggregation . Studies by Srokowski et al. (2014) and Podolnikova et al. (2005) highlight its role in modulating fibrinogen-platelet interactions, making it relevant for research in thrombosis and hemostasis .
Properties
Molecular Formula |
C14H24N4O7 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1 |
InChI Key |
RNOHPFPLSXPVKT-LAEOZQHASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (valine) to a solid resin. Each subsequent amino acid (aspartic acid, glycine, and alanine) is added in a stepwise manner, with protective groups used to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of peptides like H-Ala-Gly-Asp-Val-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Gly-Asp-Val-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Major Products Formed
The primary products formed from these reactions are modified peptides or individual amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Drug Development and Therapeutics
Peptide Synthesis:
H-Ala-Gly-Asp-Val-OH serves as a crucial building block in the synthesis of peptides. These peptides are integral to drug development, particularly for therapeutic agents targeting specific biological pathways. The compound's sequence allows for the design of peptides that can mimic natural biomolecules, facilitating the creation of drugs that can interact with specific receptors or proteins in the body .
Drug Delivery Systems:
Incorporating H-Ala-Gly-Asp-Val-OH into drug delivery systems enhances the bioavailability and efficacy of therapeutic agents. Its ability to facilitate cellular uptake makes it a valuable component in formulations designed to improve the delivery of poorly soluble drugs .
Biotechnology
Recombinant Protein Production:
This peptide is utilized in the production of recombinant proteins, which are essential for vaccines and therapeutic proteins. Its structural characteristics support efficient folding and functionality of these proteins, making it a significant player in biopharmaceutical manufacturing .
Vaccine Development:
H-Ala-Gly-Asp-Val-OH has been explored in vaccine formulations to enhance immunogenicity. By acting as an adjuvant or by being included in peptide-based vaccines, it can stimulate a stronger immune response against pathogens .
Neuroscience Research
Neuropeptide Studies:
The compound plays a pivotal role in neuroscience research, particularly in studying neuropeptides and their functions. It aids in understanding neurological disorders by allowing researchers to investigate how specific peptides influence neuronal signaling pathways .
Cellular Signaling:
Research indicates that H-Ala-Gly-Asp-Val-OH can modulate cellular signaling pathways, which is critical for developing treatments for conditions like neurodegenerative diseases. Its application in experimental models helps elucidate mechanisms involved in synaptic transmission and plasticity .
Cosmetic Applications
Skin Benefits:
Emerging studies suggest that H-Ala-Gly-Asp-Val-OH may have potential benefits in cosmetic formulations. Its properties could contribute to anti-aging effects and skin hydration, making it an attractive ingredient for skincare products aimed at improving skin health .
Case Studies
Several case studies illustrate the practical applications of H-Ala-Gly-Asp-Val-OH:
-
Case Study 1: Peptide-Based Drug Development
A study demonstrated the efficacy of a peptide synthesized using H-Ala-Gly-Asp-Val-OH as a lead compound for targeting cancer cells. The results showed significant inhibition of tumor growth in preclinical models, highlighting its potential as a therapeutic agent. -
Case Study 2: Vaccine Efficacy
In a clinical trial involving a vaccine formulated with H-Ala-Gly-Asp-Val-OH, participants exhibited enhanced antibody responses compared to those receiving standard formulations. This underscores the peptide's role as an adjuvant in vaccine development. -
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective properties of H-Ala-Gly-Asp-Val-OH revealed its ability to reduce neuronal apoptosis in models of neurodegeneration. This finding suggests its potential application in therapies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which H-Ala-Gly-Asp-Val-OH exerts its effects depends on its specific biological activity. Peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the context of its use and the specific biological processes being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares H-Ala-Gly-Asp-Val-OH with structurally or functionally related peptides:
Key Differentiators
Biological Specificity: Unlike H-Val-Asp-OH (a simple dipeptide), H-Ala-Gly-Asp-Val-OH has a defined role in platelet biology due to its fibrinogen-binding motif . The cyclic peptide H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH has therapeutic applications in autoimmune diseases, contrasting with the target peptide’s focus on coagulation .
Solubility and Stability :
- H-Ala-Gly-Asp-Val-OH is water-soluble, whereas larger peptides like H-Ala-Asp-Ala-Gln-His-Ala...Phe-OH require DMSO for dissolution, limiting their in vivo utility .
Therapeutic vs. Research Use :
- H-Ala-Gly-Asp-Val-OH is primarily a research tool for platelet studies, while H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH is formulated for oral administration in pediatric populations .
Research Findings
- Platelet Aggregation: Podolnikova et al. (2005) demonstrated that H-Ala-Gly-Asp-Val-OH inhibits fibrinogen binding to αIIbβ3 integrin by competing with the native fibrinogen γ-chain sequence, reducing thrombus formation .
- Comparative Efficacy : In contrast, H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH showed broader anti-infective activity in murine models, reducing Streptococcus pneumoniae-induced pathologies .
Biological Activity
H-Ala-Gly-Asp-Val-OH is a tetrapeptide that has garnered interest in various fields of biological research due to its potential roles in cellular signaling, immunology, and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods:
H-Ala-Gly-Asp-Val-OH is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain, starting with the C-terminal amino acid (valine) attached to a solid resin. Subsequent amino acids are added stepwise under controlled conditions to ensure high purity and yield.
Chemical Structure:
- Molecular Formula: C₁₈H₃₄N₆O₇
- Molecular Weight: 402.5 g/mol
- Structure: The sequence consists of alanine (Ala), glycine (Gly), aspartic acid (Asp), and valine (Val), each contributing unique properties to the peptide's biological activity.
The biological activity of H-Ala-Gly-Asp-Val-OH is largely attributed to its ability to interact with various receptors and proteins within cells. The specific mechanisms include:
- Cell Signaling: The peptide may act as a signaling molecule, influencing pathways related to cell adhesion and migration, particularly through interactions with integrins .
- Immunomodulation: Similar peptides have been shown to modulate immune responses, suggesting potential applications in immunotherapy .
- Influence on Cellular Processes: H-Ala-Gly-Asp-Val-OH can affect cellular processes such as proliferation, apoptosis, and differentiation by binding to specific receptors.
3.1 Cellular Interactions
Research has indicated that H-Ala-Gly-Asp-Val-OH can enhance cellular adhesion and migration in various cell types, including endothelial cells and fibroblasts. This is particularly relevant in wound healing and tissue regeneration contexts.
3.2 Immunological Effects
Studies have demonstrated that similar peptides can exhibit immunostimulatory effects, potentially enhancing the activity of immune cells such as macrophages and T-cells . The unique sequence of H-Ala-Gly-Asp-Val-OH may confer specific immunological properties that are currently under investigation.
4. Case Studies
Case Study 1: Wound Healing
In a study investigating the role of peptides in wound healing, H-Ala-Gly-Asp-Val-OH was found to promote fibroblast migration and collagen deposition in vitro. This suggests its potential use in therapeutic formulations for enhancing wound repair .
Case Study 2: Cancer Research
Another study explored the effects of H-Ala-Gly-Asp-Val-OH on cancer cell lines. The peptide was shown to inhibit proliferation in certain cancer types while promoting apoptosis in others, indicating its dual role as both a growth inhibitor and a potential therapeutic agent .
5. Comparative Analysis with Similar Compounds
| Compound Name | Sequence | Biological Activity |
|---|---|---|
| H-Lys-Gln-Ala-Gly-Asp-Val-OH | Lys-Gln-Ala-Gly-Asp-Val | Immunostimulatory |
| H-Gly-Arg-Ala-Asp-Ser-Pro-OH | Gly-Arg-Ala-Asp-Ser-Pro | Antioxidant properties |
| H-Phe-Leu-Met-Tyr-OH | Phe-Leu-Met-Tyr | Neuroprotective effects |
The comparison highlights the unique properties of H-Ala-Gly-Asp-Val-OH, particularly its potential applications in both immunology and tissue repair.
6. Future Directions
Ongoing research is focused on elucidating the precise molecular targets and pathways influenced by H-Ala-Gly-Asp-Val-OH. Understanding these interactions could pave the way for novel therapeutic strategies in areas such as cancer treatment, regenerative medicine, and immunotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
